![molecular formula C19H22N2S B2499345 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline CAS No. 893787-38-7](/img/structure/B2499345.png)
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a complex organic compound that belongs to the class of quinazolines Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound features a sulfanyl group attached to a dimethylphenyl group, which is further connected to a dihydroquinazoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline typically involves multiple steps. One common method starts with the preparation of 2,5-dimethylphenylmethyl sulfide, which is then reacted with 2,2-dimethyl-1,2-dihydroquinazoline under specific conditions. The reaction often requires the use of a solvent such as dimethylformamide (DMF) and a base like potassium hydroxide. The mixture is stirred at room temperature and then heated to around 50°C for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems. The use of catalysts and more efficient purification techniques, such as chromatography, would be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the compound with fewer oxygen atoms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,4-dimethylphenylmethyl sulfide: A simpler analog with similar sulfanyl and phenyl groups.
2,2-dimethyl-1,2-dihydroquinazoline: The core structure without the sulfanyl and phenyl modifications.
4-{[(2,4-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the sulfanyl group and the dimethylphenyl group provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-13-9-10-14(2)15(11-13)12-22-18-16-7-5-6-8-17(16)20-19(3,4)21-18/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNEJQADFBIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
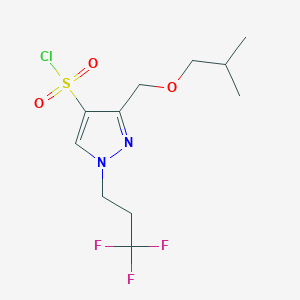
![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)
![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)
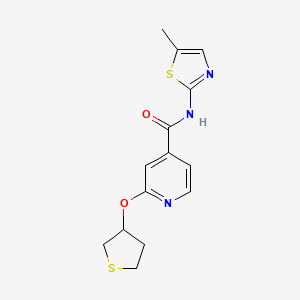

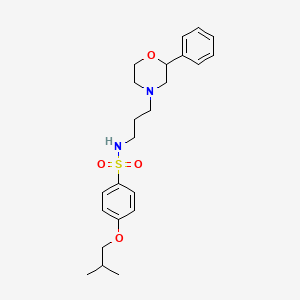
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
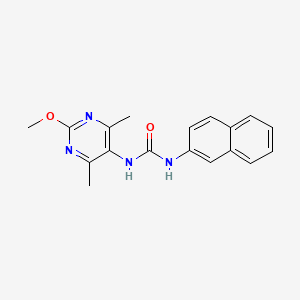
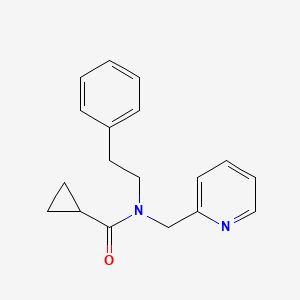
![N'-(3-chloro-4-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2499278.png)


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
